3,4,4-Trimethyl-3-pentanol

Organic synthesis Dehydration chemistry Neopentyl rearrangement

3,4,4-Trimethyl-3-pentanol (CAS 7294-05-5; IUPAC: 2,2,3-trimethylpentan-3-ol) is a branched tertiary alcohol of molecular formula C₈H₁₈O (MW 130.23 g/mol). The hydroxyl group is attached to a tertiary carbon that forms part of a neopentyl (tert-butyl) system, a structural motif that fundamentally distinguishes its reactivity from conventional tertiary alcohols and from isomeric primary or secondary C₈ alcohols.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 7294-05-5
Cat. No. B1604872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,4-Trimethyl-3-pentanol
CAS7294-05-5
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCC(C)(C(C)(C)C)O
InChIInChI=1S/C8H18O/c1-6-8(5,9)7(2,3)4/h9H,6H2,1-5H3
InChIKeyKLIHWYNSISMOMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,4-Trimethyl-3-pentanol (CAS 7294-05-5): Essential Physicochemical and Structural Baseline for Informed Sourcing


3,4,4-Trimethyl-3-pentanol (CAS 7294-05-5; IUPAC: 2,2,3-trimethylpentan-3-ol) is a branched tertiary alcohol of molecular formula C₈H₁₈O (MW 130.23 g/mol) [1]. The hydroxyl group is attached to a tertiary carbon that forms part of a neopentyl (tert-butyl) system, a structural motif that fundamentally distinguishes its reactivity from conventional tertiary alcohols and from isomeric primary or secondary C₈ alcohols [2]. Documented physical properties include a boiling point of approximately 153.5 °C (426.65 K) [1][3], density of 0.845 g/cm³ , flash point of 46.2 °C , and a Henry's law solubility constant Hscp of 1.2 mol/(m³Pa) at 298.15 K [4]. The compound is a chiral molecule, typically supplied as a racemate at ≥95% purity for research and industrial applications.

Why Generic C₈ Alcohol Substitution Fails: Structural and Performance Differentiation of 3,4,4-Trimethyl-3-pentanol


3,4,4-Trimethyl-3-pentanol cannot be treated as a drop-in replacement for bulk C₈ alcohols such as 2-ethylhexanol or 1-octanol, nor for simpler tertiary alcohols like tert-amyl alcohol. The neopentyl-type tertiary hydroxyl confers a fundamentally different dehydration and rearrangement trajectory, producing an 80:20 mixture of normal and rearranged olefins under acid-catalyzed conditions [1]. Its physicochemical profile diverges sharply from industrial C₈ alcohols: the boiling point is approximately 30–42 °C lower, the flash point is 10–35 °C lower, and the Henry's law constant is 2- to 3-fold higher, meaning it partitions into the vapor phase far more readily than 2-ethylhexanol or 2,2,4-trimethyl-1-pentanol [2]. These differences have direct consequences for distillation cut design, safety classification, fragrance release kinetics, and environmental fate modeling. The quantitative evidence below establishes where and by how much this compound departs from potential substitutes.

Quantitative Comparative Evidence: 3,4,4-Trimethyl-3-pentanol vs. Closest Analogs and In-Class Alternatives


Dehydration Product Distribution: Neopentyl Rearrangement Ratio vs. Structurally Analogous Tertiary Carbinol

Under identical iodine-catalyzed dehydration conditions, 3,4,4-trimethyl-3-pentanol (methylethyl-tert-butylcarbinol) yields a quantitatively characterized 80:20 mixture of the normal dehydration product (2,2,3-trimethylpentene-3) and the rearranged olefin (2,3,3-trimethylpentene-1). In contrast, the structurally analogous dimethyl-tert-amylcarbinol studied in the same investigation produces predominantly the normal dehydration product with only a minor, unidentified by-product [1]. This difference in product distribution is a direct consequence of the competing rearrangement pathways available to the neopentyl-tertiary system and dictates downstream purification requirements and isomer ratios in synthetic applications.

Organic synthesis Dehydration chemistry Neopentyl rearrangement Olefin synthesis

Henry's Law Constant: Air–Water Partitioning Compared with Major Industrial C₈ Alcohols

The Henry's law solubility constant Hscp for 3,4,4-trimethyl-3-pentanol is 1.2 mol/(m³Pa) at 298.15 K [1]. This value is approximately 2.6-fold higher than that of 2-ethylhexanol (Hscp = 4.6 × 10⁻¹ mol/(m³Pa)) and approximately 2.1-fold higher than that of 2,2,4-trimethyl-1-pentanol (Hscp = 5.6 × 10⁻¹ mol/(m³Pa)) [2]. A higher Henry's constant indicates greater propensity to partition from aqueous solution into the gas phase, which directly influences fragrance release kinetics in perfumery formulations and volatilization rates in environmental fate assessments.

Environmental fate Fragrance release Air-water partitioning Volatility modeling

Boiling Point: Distillation Cut Positioning Relative to Industrial C₈ Alcohols

The boiling point of 3,4,4-trimethyl-3-pentanol is 153.5 °C (426.65 K) as determined by Ginnings and Coltrane (1939) and corroborated by the range 152–156 °C at atmospheric pressure [1]. This is approximately 30 °C below 2-ethylhexanol (183–186 °C), approximately 42 °C below 1-octanol (194–196 °C), and roughly 4–5 °C below 2,2,4-trimethyl-1-pentanol (157.9 °C) . The substantially lower boiling point defines a distinct distillation fraction, enabling separation from higher-boiling C₈ alcohol contaminants or co-solvents and offering a lower-energy solvent recovery profile.

Solvent selection Distillation engineering Boiling point Process design

Flash Point Classification: Flammability and Storage Category Differentiation

The flash point of 3,4,4-trimethyl-3-pentanol is 46.2 °C , placing it below the 60 °C threshold that separates flammable liquids (GHS Category 3) from combustible liquids (GHS Category 4). By comparison, 2-ethylhexanol has a flash point of 77–81 °C, 1-octanol 81 °C, and 2,2,4-trimethyl-1-pentanol 56.6 °C . At 46.2 °C, the target compound is the only one among these C₈ alcohols that falls into a more stringent flammability classification, triggering different storage, transport, and handling requirements.

Safety classification Transport regulations Flash point GHS categorization

Gas Chromatographic Kovats Retention Index: Analytical Identification Fingerprint on PEG-400 Phase

3,4,4-Trimethyl-3-pentanol exhibits a Kovats retention index of 1264 on a PEG-400 (polyethylene glycol) stationary phase, as experimentally determined by Dowling, Evans, and Haken (1990) [1]. This value provides a verifiable GC fingerprint for identity confirmation and purity assessment. While comprehensive Kovats index data for all C₈ alcohol isomers on identical PEG-400 columns are not available in a single compiled source, the value 1264 serves as a stable, literature-anchored reference point for chromatographic method development and distinguishes this compound from co-eluting alcohols in complex mixture analysis.

GC analysis Retention index Analytical chemistry Quality control

Evidence-Backed Application Scenarios for 3,4,4-Trimethyl-3-pentanol (CAS 7294-05-5)


Synthetic Intermediate for Neopentyl-Type Olefin Libraries via Controlled Dehydration

The quantitatively characterized 80:20 normal-to-rearranged olefin product distribution established by Whitmore and Laughlin (1932) [1] makes 3,4,4-trimethyl-3-pentanol a rational starting material for the deliberate synthesis of 2,2,3-trimethylpentene-3 and 2,3,3-trimethylpentene-1 isomer mixtures. Researchers designing olefin libraries for structure–activity relationship studies, or process chemists requiring a known rearrangement trajectory, can rely on this documented product ratio rather than empirically re-determining it. This contrasts with simpler tertiary alcohols such as tert-amyl alcohol that dehydrate without rearrangement, providing a narrower olefin product slate.

Specialty Fragrance and Personal Care Solvent Requiring Accelerated Headspace Partitioning

The Henry's law constant of 1.2 mol/(m³Pa)—approximately 2- to 3-fold higher than 2-ethylhexanol and 2,2,4-trimethyl-1-pentanol [2]—indicates that 3,4,4-trimethyl-3-pentanol partitions into the vapor phase more rapidly from aqueous or hydroalcoholic formulations. This property is directly relevant to perfumers and cosmetic formulators seeking a solvent that enhances fragrance lift-off and perceived intensity at equal concentration. The mild, pleasant odor reported for this compound further supports its compatibility with fragrance applications, though quantitative odor threshold data remain to be established.

Medium-Volatility Process Solvent with Low-Temperature Distillation Recovery

With a boiling point of 153.5 °C—approximately 30–42 °C below that of bulk industrial solvents 2-ethylhexanol (184 °C) and 1-octanol (195 °C) [3]—3,4,4-trimethyl-3-pentanol offers a distinct lower-temperature distillation window. This enables solvent recovery at reduced energy input and minimizes thermal stress on heat-sensitive solutes during evaporative workup. The lower flash point (46.2 °C) must be managed accordingly, but for processes already handling Class IC or Class II flammable liquids, this compound fits within existing safety envelopes while delivering superior volatility characteristics relative to conventional C₈ alcohols.

Analytical Reference Standard for GC Method Development and Isomeric Purity Assessment

The published Kovats retention index of 1264 on PEG-400 stationary phase [4] provides an experimentally validated chromatographic anchor for GC method development. Analytical laboratories can use this value to benchmark column performance, confirm compound identity in complex mixtures, and detect isomeric C₈ alcohol impurities that co-elute under non-optimized conditions. This is particularly valuable given the existence of several closely related C₈ alcohol isomers (e.g., 3,4,4-trimethylpentan-2-ol, 2,2,4-trimethyl-1-pentanol) that share the same molecular formula and may be present as synthetic by-products.

Quote Request

Request a Quote for 3,4,4-Trimethyl-3-pentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.